Nicotine 1-N-oxide
Overview
Description
Nicotine 1-N-oxide, also known as Nicotine N’-oxide, is a metabolite of nicotine . It is an alkaloid N-oxide from the leaves, stems, and roots of Nicotiana tabacum . It is formed when nicotine is metabolized in the liver by cytochrome P450 (CYP) isoform CYP2A6 .
Synthesis Analysis
Nicotine 1-N-oxide is a metabolite of nicotine and is formed when nicotine is metabolized in the liver by cytochrome P450 (CYP) isoform CYP2A6 . Myosmine and nornicotine are both common intermediates in the chemical synthesis of nicotine and as such could potentially be more abundant in synthetic nicotine .
Molecular Structure Analysis
The molecular formula of Nicotine 1-N-oxide is C10H14N2O . The structure of Nicotine 1-N-oxide includes a pyridine cycle and a pyrrolidine cycle .
Chemical Reactions Analysis
The major metabolic pathway of nicotine involves sequential action of cytochrome CYP2A6 and cytosolic aldehyde oxidase (AO) with the production of major metabolite cotinine that is further converted by the same isoenzyme into trans-3′-hydroxycotinine .
Physical And Chemical Properties Analysis
Nicotine 1-N-oxide has a molecular weight of 178.231 . It is a pale-yellow to dark-brown liquid with a fish-like odor when warm .
Scientific Research Applications
1. Role in Tobacco Research and Public Health
Nicotine 1-N-oxide, along with other nicotine derivatives, plays a significant role in tobacco research, particularly in understanding the biological, behavioral, and social effects of nicotine and tobacco use. This research is vital for informing public health policies and developing strategies for tobacco use reduction. The diverse areas of study involving nicotine and its derivatives demonstrate opportunities for interdisciplinary research and collaboration (Perkins et al., 1996).
2. Metabolic Studies
Nicotine 1-N-oxide has been studied for its metabolic pathways in various tissues, such as the liver, small intestine, and kidney. Research on the reduction of nicotine 1-N-oxide and the enzymes involved in this process provides insights into the metabolism of nicotine in the body. This research is crucial for understanding how nicotine is processed and eliminated in different organs (Dajani, Gorrod, & Beckett, 1975).
3. Pharmacological Research
Nicotine 1-N-oxide is also a focus in pharmacological research. The study of its formation, particularly its stereoisomers during nicotine metabolism, is important in understanding the pharmacological effects of nicotine. Such research is significant for developing treatments and therapies for nicotine addiction and related conditions (Park et al., 1993).
4. Genetics and Nicotine Use
Studies have explored the genetic determinants of nicotine use and its effects, including the metabolism of nicotine 1-N-oxide. These investigations help in understanding individual differences in smoking behavior and nicotine dependence, potentially contributing to personalized approaches in smoking cessation therapies (Ulgen & Sevinc, 2017).
5. Therapeutic Applications
Nicotine 1-N-oxide is part of ongoing research into the therapeutic applications of nicotine and its derivatives. This includes their potential use in treating neurological conditions like schizophrenia, Alzheimer's disease, and Parkinson's disease, where the understanding of nicotine metabolism is crucial (Perkins et al., 1996).
Safety And Hazards
Future Directions
There is significant interest in the study of nicotine and its metabolites due to their impact on health and their presence in popular products like tobacco and e-cigarettes . Future research may focus on the development of methods for the analysis of nicotine degradants in nicotine pouches and other products .
properties
IUPAC Name |
3-(1-methyl-1-oxidopyrrolidin-1-ium-2-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12(13)7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFBQHICRCUQJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1C2=CN=CC=C2)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601262724 | |
Record name | 3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601262724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Nicotine-1'-N-oxide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001497 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1000 mg/mL | |
Record name | Nicotine-1'-N-oxide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001497 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-(1-Methyl-1-oxidopyrrolidin-1-ium-2-yl)pyridine | |
CAS RN |
63551-14-4 | |
Record name | 3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63551-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nicotine 1-N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063551144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601262724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nicotine-1'-N-oxide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001497 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-79 °C | |
Record name | Nicotine-1'-N-oxide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001497 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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